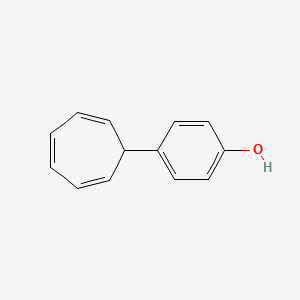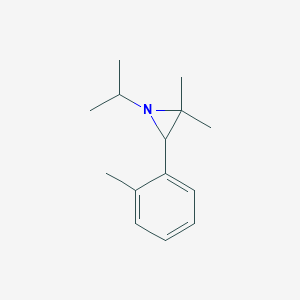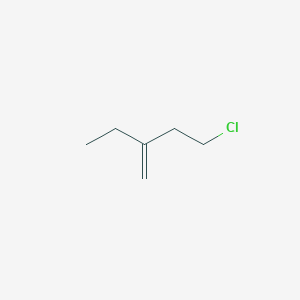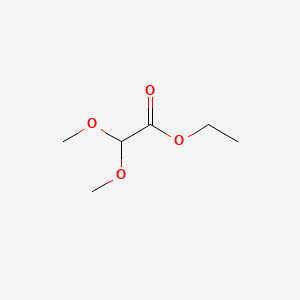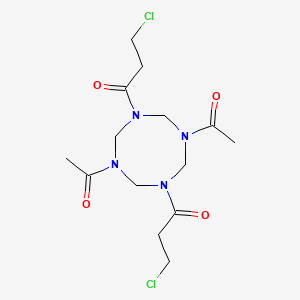
1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of tetraazocanes, which are characterized by a four-nitrogen atom ring structure. The presence of acetyl and chloropropanoyl groups further enhances its chemical reactivity and potential utility in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a tetraazocane derivative with acetic anhydride and 3-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The chloropropanoyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane is not well-documented. its chemical structure suggests that it may interact with biological molecules through various pathways, including:
Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may modulate biochemical pathways related to its functional groups, such as acetylation and chloropropanoylation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5,7-Tetraazocane: The parent compound without acetyl and chloropropanoyl groups.
1,5-Diacetyl-1,3,5,7-tetraazocane: A derivative with only acetyl groups.
3,7-Bis(3-chloropropanoyl)-1,3,5,7-tetraazocane: A derivative with only chloropropanoyl groups.
Uniqueness
1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane is unique due to the presence of both acetyl and chloropropanoyl groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups allows for a broader range of chemical modifications and interactions compared to its similar compounds.
Eigenschaften
CAS-Nummer |
92531-04-9 |
|---|---|
Molekularformel |
C14H22Cl2N4O4 |
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
3-chloro-1-[3,7-diacetyl-5-(3-chloropropanoyl)-1,3,5,7-tetrazocan-1-yl]propan-1-one |
InChI |
InChI=1S/C14H22Cl2N4O4/c1-11(21)17-7-19(13(23)3-5-15)9-18(12(2)22)10-20(8-17)14(24)4-6-16/h3-10H2,1-2H3 |
InChI-Schlüssel |
ZHTQZYAOOMCQKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CN(CN(CN(C1)C(=O)CCCl)C(=O)C)C(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
![Diethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B14368557.png)
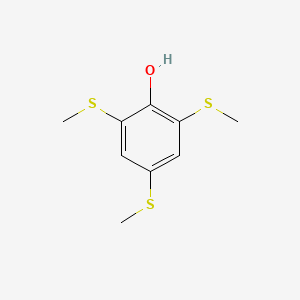
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)
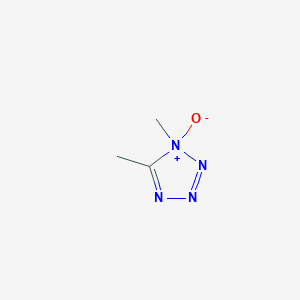
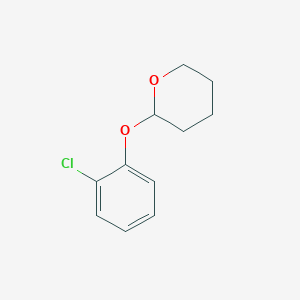
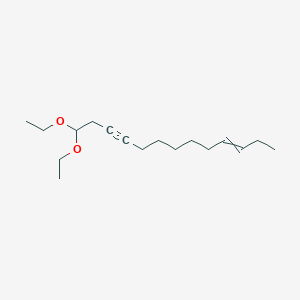
![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)
![3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide](/img/structure/B14368620.png)
